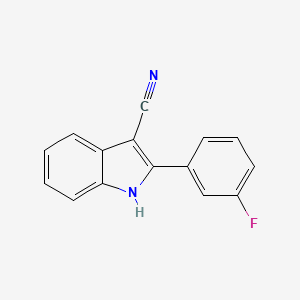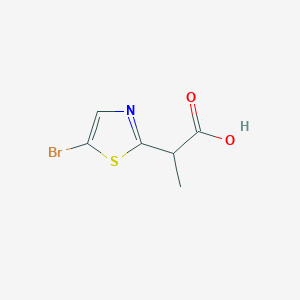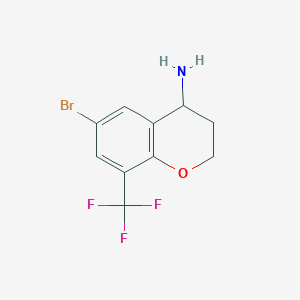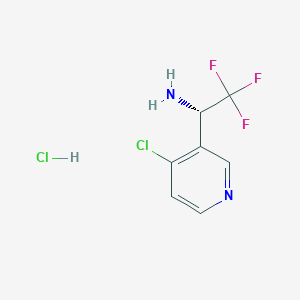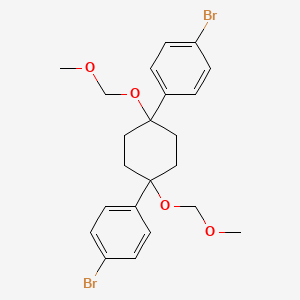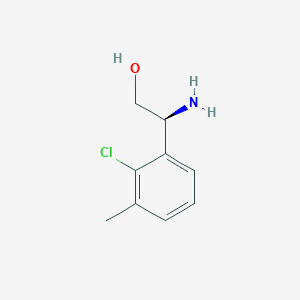
(1S)-1-(2-Chlorophenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2-Chlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a chlorophenyl group attached to an ethane backbone with two amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Chlorophenyl)ethane-1,2-diamine typically involves the reaction of 2-chlorobenzaldehyde with an appropriate amine source under controlled conditions. One common method involves the reduction of the corresponding imine intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2-Chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides or nitriles, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
(1S)-1-(2-Chlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(2-Chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(2-Chlorophenyl)ethane-1,2-diamine: A stereoisomer with similar chemical properties but different biological activity.
1-(2-Chlorophenyl)ethane-1,2-diol: A related compound with hydroxyl groups instead of amine groups.
1-(2-Chlorophenyl)ethane-1,2-dione: A compound with carbonyl groups in place of amine groups.
Uniqueness
(1S)-1-(2-Chlorophenyl)ethane-1,2-diamine is unique due to its specific stereochemistry and the presence of both amine and chlorophenyl groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H11ClN2 |
|---|---|
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
(1S)-1-(2-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11ClN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1 |
Clé InChI |
BRKMFMWSBIXVBA-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)[C@@H](CN)N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(CN)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-6-methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13031182.png)

![4-Nitro-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13031200.png)
![(S)-3-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13031206.png)
